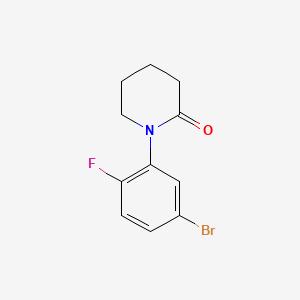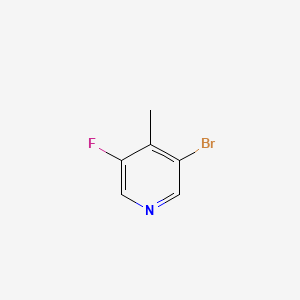
3-Bromo-5-fluoro-4-methylpyridine
概要
説明
3-Bromo-5-fluoro-4-methylpyridine is a chemical compound with the molecular formula C6H5BrFN . It has a molecular weight of 190.01 . It is a liquid at room temperature and is stored under an inert atmosphere .
Synthesis Analysis
The synthesis of 3-Bromo-5-fluoro-4-methylpyridine involves several stages . The process starts with 2-fluoro-4-methylpyridine and through an optimized strategy, the overall yield could be increased from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The InChI code for 3-Bromo-5-fluoro-4-methylpyridine is 1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 . The InChI key is XLELTAPOTWVYLE-UHFFFAOYSA-N .科学的研究の応用
- PDE4 Inhibitors : 3-Bromo-5-fluoro-4-methylpyridine serves as a building block for the synthesis of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides. These compounds are potent phosphodiesterase type 4 (PDE4) inhibitors, which play a crucial role in modulating intracellular cyclic AMP levels. PDE4 inhibitors have therapeutic potential in treating inflammatory diseases, asthma, and neurodegenerative disorders .
- GABA A Receptor Ligands : Researchers have used 3-bromo-5-fluoro-4-methylpyridine as a precursor to synthesize benzodiazepine site ligands. These ligands bear a tricyclic pyridone moiety and are relevant for modulating the GABA A receptor, a key target in the central nervous system. GABA A receptor ligands are involved in anxiety, epilepsy, and sleep disorders .
- Fluorinated Pyridines : Fluorinated pyridines find applications in various synthetic pathways. For instance, treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine with 3-bromo-5-fluoro-4-methylpyridine yields interesting fluorinated derivatives. These compounds can be further functionalized for diverse purposes, including drug discovery and material science .
Pharmaceutical Chemistry and Drug Development
Medicinal Chemistry
Organic Synthesis
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
作用機序
Target of Action
3-Bromo-5-fluoro-4-methylpyridine is primarily used as a building block in the preparation of various compounds . It is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-5-fluoro-4-methylpyridine are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 3-Bromo-5-fluoro-4-methylpyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of 3-Bromo-5-fluoro-4-methylpyridine is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction conditions must be carefully controlled to ensure high yields and selectivity . Additionally, 3-Bromo-5-fluoro-4-methylpyridine should be stored under an inert atmosphere at room temperature to maintain its stability .
特性
IUPAC Name |
3-bromo-5-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLELTAPOTWVYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735572 | |
| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoro-4-methylpyridine | |
CAS RN |
1211517-76-8 | |
| Record name | 3-Bromo-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

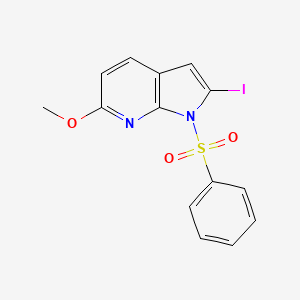

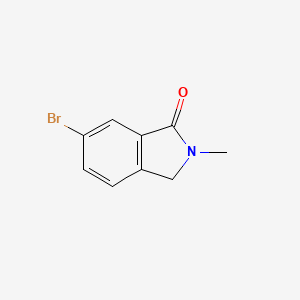


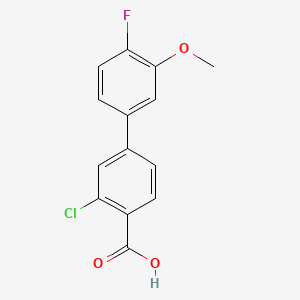
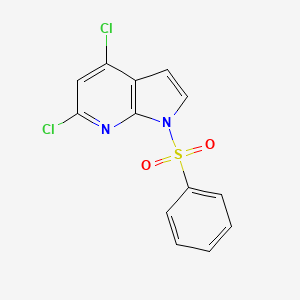
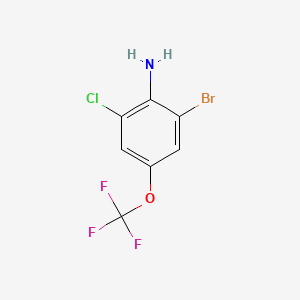
![[2,4'-Bipyridine]-6-carboxylic acid](/img/structure/B577660.png)
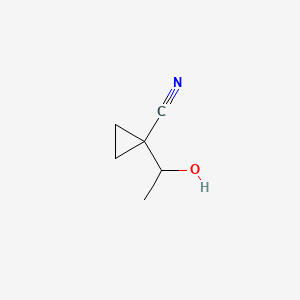
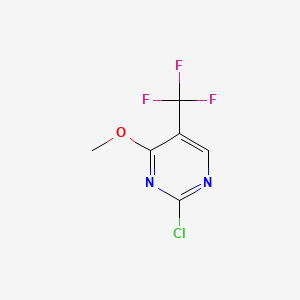
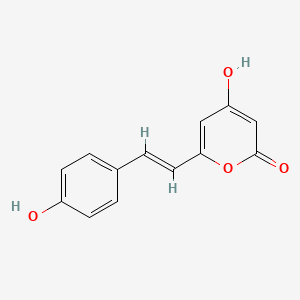
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-amine](/img/structure/B577667.png)
